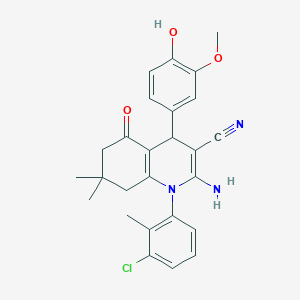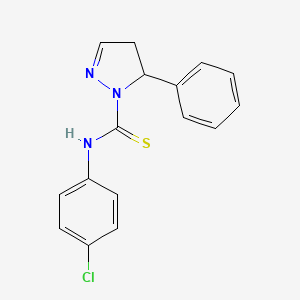
N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole-2-thione: Similar structure but with an oxadiazole ring instead of a pyrazole ring.
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazole-2-thione: Contains a thiadiazole ring.
N-(4-chlorophenyl)-5-phenyl-1,2,4-triazole-3-thione: Features a triazole ring.
Uniqueness
N-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of a pyrazole ring and a carbothioamide group, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-13-6-8-14(9-7-13)19-16(21)20-15(10-11-18-20)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUWCNZNSVCKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-[(3-phenyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4097292.png)
![1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4097298.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4097311.png)

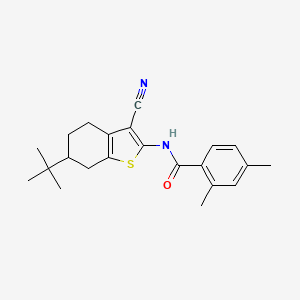
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B4097335.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}ethanone oxalate](/img/structure/B4097342.png)
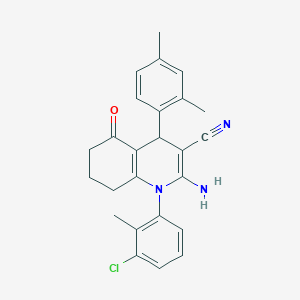
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4097356.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4097362.png)
![N-[5-(5-sec-butyl-1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4097363.png)
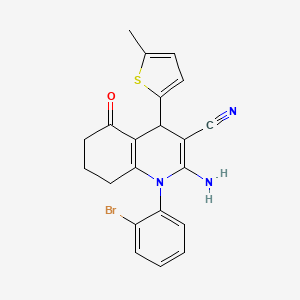
![6-Amino-3-(4-methoxyphenyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4097382.png)
